

Chemical structure of 2-Chloro-6-ethoxybenzo[d]thiazole

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Compound of Interest

Compound Name: 2-Chloro-6-ethoxybenzo[d]thiazole

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An In-Depth Technical Guide to **2-Chloro-6-ethoxybenzo[d]thiazole**: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2-Chloro-6-ethoxybenzo[d]thiazole**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical structure, physicochemical properties, and a validated synthetic pathway, explaining the mechanistic underpinnings of the experimental choices. Furthermore, this document outlines standard spectroscopic techniques for structural confirmation and explores the compound's potential applications as a versatile intermediate in drug discovery, grounded in the well-established biological significance of the benzothiazole scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.

Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of a benzene ring and a thiazole ring, is a privileged scaffold in drug discovery.^[1] Compounds incorporating this moiety exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[2][3][4][5]} The versatility of the benzothiazole core allows it to interact with a wide array of biological targets, making it a focal point for the development of novel therapeutic agents. **2-Chloro-6-ethoxybenzo[d]thiazole** serves as a key building block in this field. The chlorine atom at the 2-position acts as a reactive handle for nucleophilic

substitution, enabling the synthesis of diverse derivatives, while the ethoxy group at the 6-position modulates the molecule's lipophilicity and electronic properties, which can be crucial for optimizing pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties and Structural Elucidation

2-Chloro-6-ethoxybenzo[d]thiazole is an aromatic heterocyclic compound. Its core structure consists of a bicyclic system where a benzene ring is fused to a 1,3-thiazole ring. Key substituents include a chlorine atom at position 2 and an ethoxy group at position 6.

Chemical Structure

Caption: Chemical structure of **2-Chloro-6-ethoxybenzo[d]thiazole**.

The key physicochemical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	79071-17-3	[6]
Molecular Formula	C ₉ H ₈ ClNOS	[6]
Molecular Weight	213.68 g/mol	[6]
SMILES	<chem>CCOC1=CC2=C(C=C1)N=C(CI)S2</chem>	[6]
Appearance	Typically a solid	Inferred
Storage Conditions	Inert atmosphere, 2-8°C	[6]

Synthesis and Mechanistic Insights

The synthesis of **2-Chloro-6-ethoxybenzo[d]thiazole** is most effectively achieved from its corresponding amine precursor, 2-Amino-6-ethoxybenzothiazole, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable and high-yielding route to introduce a chloro substituent. The precursor, 2-Amino-6-ethoxybenzothiazole, is commercially available, making this a practical approach.[7]

The reaction proceeds in two main stages:

- **Diazotization:** The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
- **Chloro-de-amination:** The diazonium salt solution is then added to a solution of copper(I) chloride (CuCl). The copper catalyst facilitates the displacement of the diazonio group ($-N_2^+$) by a chloride ion, releasing nitrogen gas and forming the desired 2-chloro-substituted product.



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Caption: Synthetic workflow for **2-Chloro-6-ethoxybenzo[d]thiazole**.

Experimental Protocol: Synthesis of 2-Chloro-6-ethoxybenzo[d]thiazole

Materials:

- 2-Amino-6-ethoxybenzothiazole
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Copper(I) Chloride (CuCl)
- Deionized Water
- Ice

- Diethyl Ether or Ethyl Acetate (for extraction)
- Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

- Diazonium Salt Formation:
 - In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.0 equivalent of 2-Amino-6-ethoxybenzothiazole in an aqueous solution of hydrochloric acid (approx. 3.0 equivalents).
 - Cool the mixture to 0-5°C in an ice-salt bath with vigorous stirring.
 - Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold deionized water.
 - Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a clear solution. Stir for an additional 20-30 minutes at this temperature.
- Sandmeyer Reaction:
 - In a separate beaker, dissolve copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid and cool in an ice bath.
 - Slowly add the cold diazonium salt solution to the cold CuCl solution with continuous stirring. Effervescence (evolution of N₂ gas) should be observed.
 - Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
- Work-up and Purification:
 - Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).

- Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Structural confirmation of the synthesized **2-Chloro-6-ethoxybenzo[d]thiazole** is achieved through a combination of standard spectroscopic methods. Based on known data for similar benzothiazole structures, the expected spectral data are summarized below.[8]

Technique	Expected Observations
^1H NMR (400 MHz, CDCl_3)	δ ~7.5-7.8 ppm (m, 2H): Aromatic protons on the benzene ring. δ ~7.0-7.2 ppm (m, 1H): Aromatic proton on the benzene ring. δ ~4.1 ppm (q, $J \approx 7$ Hz, 2H): Methylene protons (-O-CH ₂ -) of the ethoxy group. δ ~1.4 ppm (t, $J \approx 7$ Hz, 3H): Methyl protons (-CH ₃) of the ethoxy group.
^{13}C NMR (100 MHz, CDCl_3)	δ ~160-170 ppm: Quaternary carbon at C2 (attached to Cl, N, and S). δ ~155-160 ppm: Aromatic carbon at C6 (attached to the ethoxy group). δ ~110-140 ppm: Remaining aromatic carbons. δ ~64 ppm: Methylene carbon (-O-CH ₂ -). δ ~15 ppm: Methyl carbon (-CH ₃).
FT-IR (KBr, cm^{-1})	~3100-3000 cm^{-1} : C-H stretching (aromatic). ~2980-2850 cm^{-1} : C-H stretching (aliphatic). ~1600, 1480 cm^{-1} : C=C and C=N stretching within the aromatic system. ~1250 cm^{-1} : C-O stretching (aryl ether). ~800-700 cm^{-1} : C-Cl stretching.
Mass Spec. (EI)	m/z (%): 213/215 $[\text{M}]^+$, showing the characteristic ~3:1 isotopic pattern for a molecule containing one chlorine atom. Key fragmentation patterns would involve the loss of the ethoxy group or chlorine.

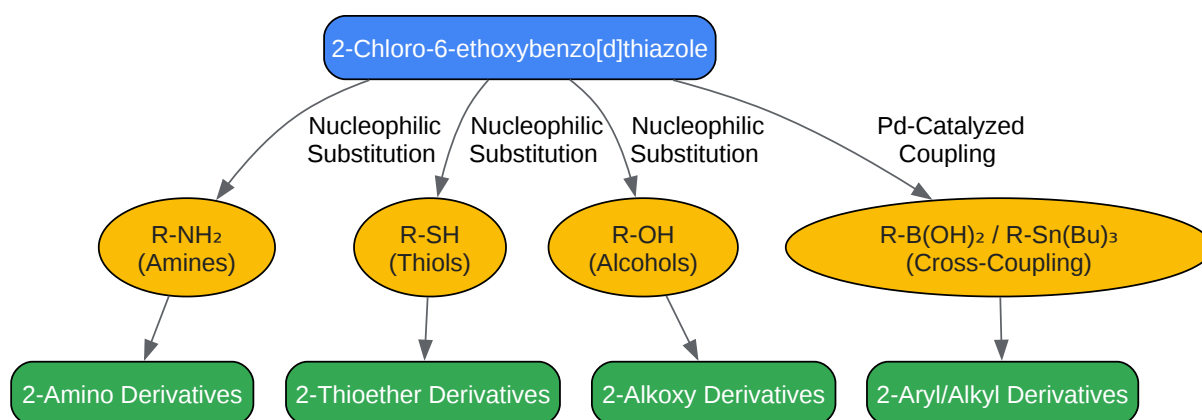
Applications in Research and Drug Development

The primary value of **2-Chloro-6-ethoxybenzo[d]thiazole** lies in its utility as a versatile synthetic intermediate. The C2-chloro group is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Common transformations include:

- Reaction with Amines: Forms 2-amino-substituted benzothiazoles, a core structure in many biologically active molecules.[9]
- Reaction with Thiols: Yields 2-thioether derivatives.
- Reaction with Alcohols/Phenols: Produces 2-alkoxy/aryloxy benzothiazoles.
- Suzuki/Stille Coupling: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions to form C-C bonds, linking the benzothiazole core to other aromatic or aliphatic systems.

This synthetic flexibility makes it an invaluable tool for medicinal chemists aiming to explore the chemical space around the benzothiazole scaffold to develop new drugs.



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Caption: Role as a versatile synthetic intermediate.

Conclusion

2-Chloro-6-ethoxybenzo[d]thiazole is a strategically important heterocyclic compound. Its structure, featuring a reactive chloro group and a modulating ethoxy substituent on the privileged benzothiazole scaffold, makes it an ideal starting material for chemical synthesis.

The reliable synthetic route from its corresponding amine and straightforward characterization methods further enhance its utility. For researchers and scientists in drug development, this compound represents a key entry point for the exploration and optimization of novel benzothiazole-based therapeutic agents.

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